molecular formula C26H28ClN3O2 B5575236 (E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE

(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE

Cat. No.: B5575236
M. Wt: 450.0 g/mol
InChI Key: YUNJZIFDIAEVQS-MTDXEUNCSA-N
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Description

(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxyphenyl group, and a chlorophenylmethyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyloxy and methoxyphenyl intermediates, followed by their coupling with the chlorophenylmethyl piperazine under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents such as dichloromethane and ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • 4-(Trifluoromethyl)benzoic acid
  • Ethyl 4-fluorobenzoate

Uniqueness

(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-methoxy-4-phenylmethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O2/c1-31-26-17-23(9-12-25(26)32-20-22-5-3-2-4-6-22)18-28-30-15-13-29(14-16-30)19-21-7-10-24(27)11-8-21/h2-12,17-18H,13-16,19-20H2,1H3/b28-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNJZIFDIAEVQS-MTDXEUNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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